2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol
CAS No.:
Cat. No.: VC16083883
Molecular Formula: C13H9BrN2O3
Molecular Weight: 321.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrN2O3 |
|---|---|
| Molecular Weight | 321.13 g/mol |
| IUPAC Name | 2-[(4-bromophenyl)iminomethyl]-4-nitrophenol |
| Standard InChI | InChI=1S/C13H9BrN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |
| Standard InChI Key | HIGVOCZOUAOLPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-{(E)-[(4-Bromophenyl)imino]methyl}-4-nitrophenol (C₁₃H₁₀BrN₂O₃) features a phenolic ring substituted with a nitro group (-NO₂) at the 4-position and an imine group (-CH=N-) at the 2-position, which is further bonded to a 4-bromophenyl ring. The E-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀BrN₂O₃ | |
| Molecular Weight | 345.14 g/mol | |
| Melting Point | 178–182°C | |
| Tautomeric Stability | Keto-enol favored in solution |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 8.46 (s, 1H, imine CH=N), 8.10–7.55 (m, 4H, aromatic H), 6.87 (d, 1H, phenolic H), 10.95 (bs, 1H, -OH) .
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¹³C NMR: δ 160.2 (C=N), 148.9 (C-NO₂), 132.1–121.3 (aromatic C), 115.7 (C-Br) .
Fourier-Transform Infrared (FT-IR):
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Peaks at 1620 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), and 3250 cm⁻¹ (phenolic -OH) .
Synthesis and Optimization
Condensation Reaction
The compound is synthesized via acid-catalyzed condensation between 4-nitrophenol and 4-bromoaniline in ethanol under reflux:
Reaction Scheme:
4-Nitrophenol + 4-Bromoaniline → 2-{(E)-[(4-Bromophenyl)imino]methyl}-4-nitrophenol + H₂O
Conditions:
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Solvent: Absolute ethanol
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Catalyst: Glacial acetic acid (1–2% v/v)
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Temperature: 70–80°C
Table 2: Synthesis Yield Under Varied Conditions
| Aniline Derivative | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Bromoaniline | Acetic Acid | 74 | 98.2 |
| 4-Bromoaniline | H₂SO₄ | 68 | 97.5 |
Purification and Analysis
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Thin-Layer Chromatography (TLC): Mobile phase: ethyl acetate/petroleum ether (3:7); Rf = 0.62 .
-
Recrystallization: Ethanol-water mixture (3:1) yields needle-shaped crystals.
Reactivity and Functional Transformations
Acid-Base Behavior
The phenolic -OH (pKa ≈ 8.1) deprotonates in basic media, forming a phenoxide ion that enhances electron delocalization across the conjugated system.
Coordination Chemistry
The imine nitrogen and phenolic oxygen act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺):
Example Reaction:
2-{(E)-[(4-Bromophenyl)imino]methyl}-4-nitrophenol + Cu(NO₃)₂ → [Cu(L)₂(NO₃)₂]
Table 3: Metal Complex Properties
| Metal Ion | λₘₐₓ (nm) | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | 420 | 12.3 |
| Ni²⁺ | 390 | 10.8 |
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